REACTION_CXSMILES
|
[OH-:1].[Na+].O.CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C=CN=[C:21]4[C:16]=3[CH:17]=[C:18]([O:25][CH3:26])[CH:19]=[CH:20]4)N(CC2)C1.[Cl:28][C:29]1[CH:30]=[C:31]([F:36])C(F)=[N:33][CH:34]=1>CS(C)=O>[Cl:28][C:29]1[CH:30]=[C:31]([F:36])[C:26]([O:25][C:18]2[CH:17]=[CH:16][C:21]([OH:1])=[CH:20][CH:19]=2)=[N:33][CH:34]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 60°-70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
ADDITION
|
Details
|
Aqueous NaOh was added to pH 12
|
Type
|
FILTRATION
|
Details
|
the solid diether side-product was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
ADDITION
|
Details
|
treated with Norite adsorbent
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by high pressure liquid chromatography (HPLC) (80% hexane/20% ethyl acetate)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)OC1=CC=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |